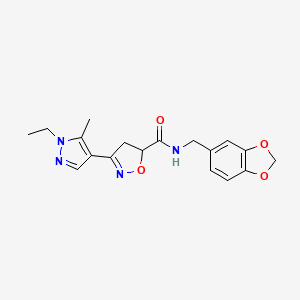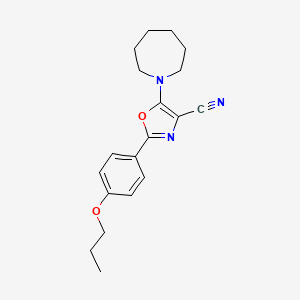
5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
説明
5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, also known as APOC, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. APOC is a heterocyclic compound that belongs to the oxazole family and has a unique chemical structure that makes it a promising candidate for various research studies.
作用機序
The exact mechanism of action of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has also been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has also been shown to reduce oxidative stress and improve mitochondrial function, which could have significant implications for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is its potent inhibitory effects on certain enzymes and receptors, which make it a promising candidate for drug discovery and development. However, one of the limitations of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is its relatively complex chemical structure, which can make synthesis and purification challenging. Additionally, further studies are needed to fully understand the potential side effects and toxicity of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile.
将来の方向性
There are several potential future directions for research on 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of novel drugs based on the structure of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, which could have significant therapeutic potential for various diseases. Another area of interest is the investigation of the neuroprotective and anti-inflammatory properties of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, which could have implications for the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, which could inform future drug development efforts.
科学的研究の応用
5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug discovery and development. 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has also been studied for its potential neuroprotective and anti-inflammatory properties, which could have significant implications for the treatment of various neurological disorders.
特性
IUPAC Name |
5-(azepan-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-13-23-16-9-7-15(8-10-16)18-21-17(14-20)19(24-18)22-11-5-3-4-6-12-22/h7-10H,2-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCGBPPQTOCZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-benzylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B4696834.png)
![2-thioxo-3-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-1,3-thiazolidin-4-one](/img/structure/B4696840.png)
![N-cyclohexyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4696854.png)
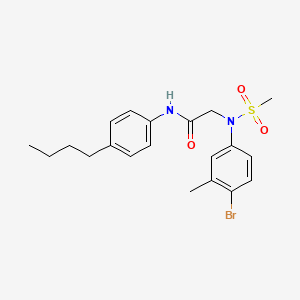
![N-[3-(4-morpholinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4696862.png)
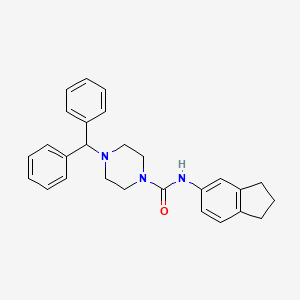
![1-methyl-3-{[1-(6-methyl-2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B4696878.png)
![3-amino-N-(4-iodophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4696880.png)
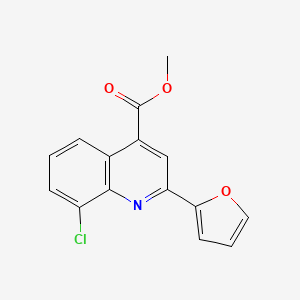
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4696893.png)
![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4696895.png)
![N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4696901.png)
![N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B4696916.png)
